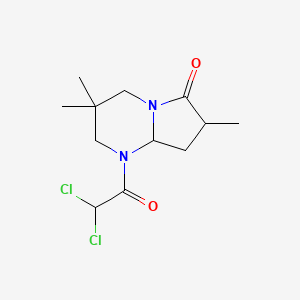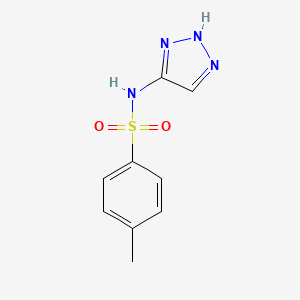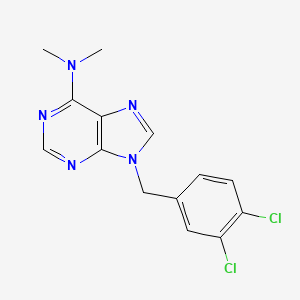
1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene is an organic compound that features a benzene ring substituted with two tetrahydrofuran-2-ylmethyl groups at the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene typically involves the reaction of benzene derivatives with tetrahydrofuran-2-ylmethyl halides under specific conditions. One common method is the alkylation of benzene using tetrahydrofuran-2-ylmethyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction, and advanced purification techniques like distillation or chromatography are used to isolate the desired product with high purity.
化学反应分析
Types of Reactions
1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield partially or fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
科学研究应用
1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its ability to enhance mechanical and thermal properties.
作用机制
The mechanism of action of 1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene depends on the specific application and reaction it is involved in. Generally, the compound interacts with molecular targets through its benzene ring and tetrahydrofuran-2-ylmethyl groups, which can participate in various chemical reactions. For example, in electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products.
相似化合物的比较
Similar Compounds
1,4-Bis((tetrahydrofuran-2-yl)methyl)benzene: Similar structure but with substitutions at the 1 and 4 positions.
1,3-Bis(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of tetrahydrofuran-2-ylmethyl groups.
1,3-Bis(methoxymethyl)benzene: Features methoxymethyl groups instead of tetrahydrofuran-2-ylmethyl groups.
Uniqueness
1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene is unique due to the presence of tetrahydrofuran-2-ylmethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its reactivity in various chemical transformations, making it a valuable intermediate in organic synthesis and materials science.
属性
CAS 编号 |
62113-38-6 |
|---|---|
分子式 |
C16H22O2 |
分子量 |
246.34 g/mol |
IUPAC 名称 |
2-[[3-(oxolan-2-ylmethyl)phenyl]methyl]oxolane |
InChI |
InChI=1S/C16H22O2/c1-4-13(11-15-6-2-8-17-15)10-14(5-1)12-16-7-3-9-18-16/h1,4-5,10,15-16H,2-3,6-9,11-12H2 |
InChI 键 |
ICLAYWWVLKEYIG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)CC2=CC(=CC=C2)CC3CCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


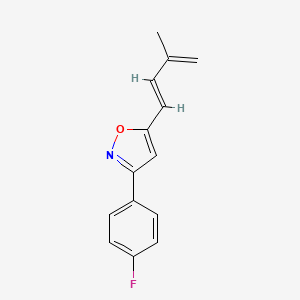
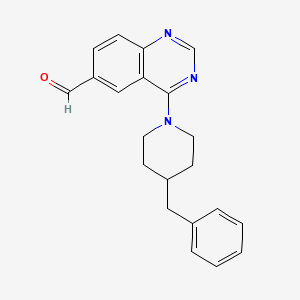
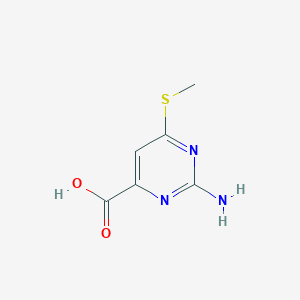
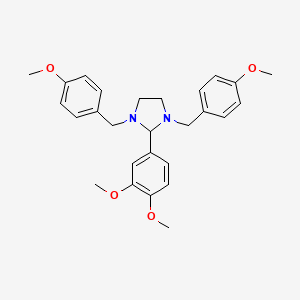
![2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B12919497.png)
![4-Pyrimidinamine, 6-[(4-methylphenyl)ethynyl]-5-nitro-](/img/structure/B12919501.png)
![2-[(1-Methyl-1H-imidazol-5-yl)methyl]-1,2-oxazolidin-3-one](/img/structure/B12919506.png)
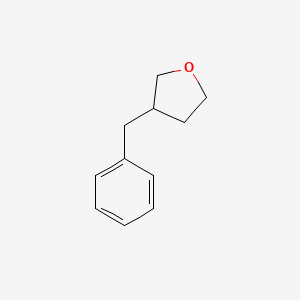
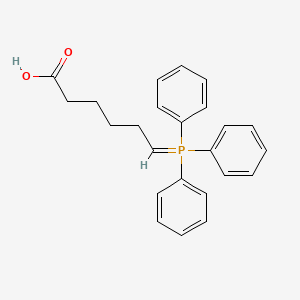
![(3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea](/img/structure/B12919542.png)

